molecular formula C7H10O4 B6261093 methyl 4-methoxy-2-oxopent-3-enoate CAS No. 85258-70-4

methyl 4-methoxy-2-oxopent-3-enoate

Cat. No.: B6261093
CAS No.: 85258-70-4
M. Wt: 158.2
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Description

Methyl 4-methoxy-2-oxopent-3-enoate (CAS 63808-28-6) is a high-purity chemical building block designed for advanced organic synthesis and biochemical research. This compound serves as a versatile synthetic intermediate in the construction of more complex molecules, particularly in the field of alkaloid synthesis . It has been identified as a key precursor in efficient, high-yield routes to synthetically useful enaminones, which are crucial for building the core tetracyclic framework found in Strychnos and Aspidosperma classes of indole alkaloids . These alkaloids are of significant research interest due to their complex structural framework and important pharmacological activities, which include anticholinesterase activity relevant to the study of Alzheimer's disease . Furthermore, its derivatives are utilized in biochemical research to study enzyme interactions and metabolic pathways . As a β-ketoester derivative, this compound offers multiple reactive sites for further chemical modification, making it a valuable reagent for medicinal chemistry and drug discovery applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

85258-70-4

Molecular Formula

C7H10O4

Molecular Weight

158.2

Purity

85

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Methoxy 2 Oxopent 3 Enoate

De Novo Synthesis Strategies

De novo synthesis offers the flexibility to build the target molecule from simple, readily available starting materials. Key strategies include condensation reactions, organometallic approaches, and methods focusing on chemo- and regioselectivity.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that is particularly well-suited for the preparation of β-keto esters. ucla.eduwikipedia.orglibretexts.org This reaction involves the condensation of two ester molecules in the presence of a strong base. wikipedia.org For the synthesis of methyl 4-methoxy-2-oxopent-3-enoate, a "mixed" or "crossed" Claisen condensation would be necessary, where one of the esters can form an enolate and the other cannot, to avoid a complex mixture of products. libretexts.org

A plausible route involves the reaction of methyl methoxyacetate with methyl acetate. In this scenario, methyl acetate would be deprotonated by a strong base, such as sodium methoxide, to form a nucleophilic enolate. This enolate would then attack the carbonyl carbon of methyl methoxyacetate. Subsequent elimination of a methoxide ion would yield the target β-keto ester.

Table 1: Proposed Reagents for Crossed Claisen Condensation

RoleReagent
Enolizable EsterMethyl acetate
Non-enolizable EsterMethyl methoxyacetate
BaseSodium methoxide
SolventMethanol

The mechanism for this proposed synthesis is as follows:

Enolate formation: A strong base removes an α-proton from methyl acetate to form a resonance-stabilized enolate.

Nucleophilic attack: The enolate attacks the electrophilic carbonyl carbon of methyl methoxyacetate.

Elimination: The tetrahedral intermediate collapses, eliminating a methoxide leaving group to form the β-keto ester. libretexts.org

A mechanistic study on the Claisen condensation of methyl acetate with dimethyl carbonate has provided insights into the reaction mechanism, highlighting the importance of the base strength and the formation of a sodium salt of the product before protonation to yield the final β-keto ester. rsc.orgresearchgate.net

Organometallic reagents provide an alternative avenue for the construction of the carbon framework of this compound. One potential strategy involves the use of an organocuprate reagent, which could be prepared from an appropriate methoxy-containing vinyl halide. This nucleophilic organometallic species could then undergo a conjugate addition reaction with a suitable α,β-unsaturated carbonyl compound.

Another approach could involve the reaction of an ortho ester, such as triethyl orthoacetate, with a Grignard reagent in a Bodroux-Chichibabin aldehyde synthesis to form an intermediate that could be further elaborated to the target molecule. wikipedia.org Ortho esters are functional groups containing three alkoxy groups attached to a single carbon atom and can be synthesized via the Pinner reaction from nitriles and alcohols. wikipedia.orgprepchem.com

Achieving the desired chemo- and regioselectivity is crucial in the synthesis of a multifunctional compound like this compound. The selective acylation of a pre-formed enolate is a key strategy. For instance, the enolate of methyl 3-methoxybut-2-enoate could potentially be acylated at the α-position with a suitable electrophile, such as methyl chloroformate, to introduce the ester functionality.

The challenge in such approaches lies in controlling the site of reaction, as O-acylation can be a competing side reaction. The choice of base, solvent, and reaction temperature can significantly influence the C- versus O-acylation ratio.

Derivatization from Related Precursors

Synthesizing the target molecule from a more complex, but structurally related, precursor can sometimes be a more efficient approach.

A plausible precursor for derivatization could be a molecule that already contains the basic carbon skeleton. For example, a compound with a hydroxyl group at the 4-position could be methylated to introduce the required methoxy (B1213986) group. This transformation can often be achieved using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

Alternatively, the oxidation of a suitable precursor could be employed. For instance, the oxidation of methyl 2-hydroxy-4-methoxy-3-pentenoate would yield the desired 2-oxo functionality. The synthesis of a related compound, methyl 2-oxobut-3-enoate, has been achieved through the oxidation of methyl vinyl glycolate (B3277807) using Dess-Martin periodinane, demonstrating the feasibility of this type of transformation. dtu.dk

Table 2: Potential Functional Group Transformations

Starting Functional GroupTarget Functional GroupReagent Example
4-Hydroxy4-MethoxyMethyl iodide / Base
2-Hydroxy2-OxoDess-Martin periodinane

While this compound does not possess a chiral center, the principles of stereoselective synthesis can be relevant in controlling the geometry of the double bond (E/Z isomerism). The geometry of the double bond can be influenced by the synthetic route chosen. For example, certain elimination reactions or Wittig-type reactions can be highly stereoselective.

Furthermore, β,γ-unsaturated α-ketoesters are known to be versatile synthons in asymmetric catalysis, participating in various transformations to create stereogenic centers with high enantioselectivity. nih.gov While not directly applicable to the achiral target molecule, these methodologies highlight the advanced synthetic strategies available for this class of compounds.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance process efficiency. The synthesis of this target molecule, a β-keto enol ether, can be envisioned through the selective O-methylation of a suitable precursor, methyl 2,4-dioxopentanoate. This transformation provides a key opportunity to implement green methodologies, particularly in the areas of catalyst development and the adoption of solvent-free and atom-economical reaction conditions.

Catalyst Development for Sustainable Production

The development of sustainable catalysts is paramount for the environmentally benign synthesis of this compound. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture, enabling their reuse and minimizing waste. Research into the synthesis of related β-keto enol ethers has highlighted several promising catalytic systems.

Silica-supported catalysts, for instance, have demonstrated high efficiency in promoting the conversion of β-diketones to their corresponding enol ethers. researchgate.netresearchgate.net Catalysts such as cerium(III) chloride heptahydrate on silica (CeCl3·7H2O-SiO2) and silica-supported perchloric acid (HClO4·SiO2) have been shown to be effective under mild conditions. researchgate.netresearchgate.net The use of CeCl3·7H2O-SiO2 is particularly noteworthy due to its reusability, offering a more sustainable and cost-effective catalytic cycle. researchgate.net These solid-supported catalysts operate through a Lewis acid mechanism, activating the carbonyl group of the precursor, methyl 2,4-dioxopentanoate, to facilitate nucleophilic attack by a methylating agent.

The following table summarizes the performance of various heterogeneous catalysts in the synthesis of β-keto enol ethers, which can be considered analogous to the synthesis of this compound.

CatalystSubstrateProductYield (%)Reaction ConditionsReference
CeCl3·7H2O-SiO2Cyclic β-diketonesβ-keto enol ethersGoodNot specified researchgate.net
HClO4·SiO2Cyclic β-diketonesβ-keto enol ethersHighRoom temperature, short reaction times researchgate.net
Silica supported boric acidβ-keto methyl/ethyl estersHigher β-keto esters87-95Solvent-free nih.gov

The data indicates that high yields can be achieved under mild conditions, which is a significant advantage in reducing energy consumption and potential side reactions. The reusability of catalysts like CeCl3·7H2O-SiO2 further enhances the sustainability of the process. researchgate.net

Solvent-Free and Atom-Economical Syntheses

Another cornerstone of green chemistry is the reduction or elimination of hazardous solvents and the maximization of atom economy. Solvent-free reactions, where the reactants themselves act as the solvent or the reaction is carried out in a neat fashion, offer significant environmental benefits by reducing solvent waste and simplifying product purification. The use of silica-supported boric acid as a catalyst for the transesterification of β-keto esters under solvent-free conditions is a prime example of this approach. nih.gov This methodology could be adapted for the O-methylation of methyl 2,4-dioxopentanoate to yield the target compound.

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. For the synthesis of this compound via O-methylation, the choice of the methylating agent is crucial for maximizing atom economy. Traditional methylating agents like methyl iodide (MeI) and dimethyl sulfate (DMS) suffer from low atom economy and produce toxic byproducts. researchgate.net

In contrast, dimethyl carbonate (DMC) has emerged as a green methylating agent. scilit.comresearchgate.net Its reaction with a hydroxyl group, such as the enol of methyl 2,4-dioxopentanoate, ideally produces only methanol and carbon dioxide as byproducts, which are significantly less harmful than the byproducts of traditional agents. The atom economy of various methylating agents is compared in the table below.

Methylating AgentFormulaMolecular Weight ( g/mol )Byproduct(s)Atom Economy (%)*Reference
Methyl IodideCH3I141.94HILow researchgate.net
Dimethyl Sulfate(CH3)2SO4126.13CH3SO4HLow researchgate.net
Dimethyl Carbonate(CH3)2CO390.08CH3OH, CO2High researchgate.net
MethanolCH3OH32.04H2OVery High researchgate.net

*Atom economy is calculated for the methylation of a generic substrate R-OH and is dependent on the specific reaction pathway. The values presented are qualitative comparisons.

The use of methanol as a methylating agent offers the highest theoretical atom economy, with water as the only byproduct. researchgate.net Rhodium-catalyzed methylation of ketones using methanol has been demonstrated, suggesting its potential applicability in this synthesis. nih.gov The selection of a green methylating agent like DMC or methanol, coupled with a solvent-free reaction system and a recyclable catalyst, would represent a highly sustainable and efficient pathway for the production of this compound.

Reactivity and Mechanistic Investigations of Methyl 4 Methoxy 2 Oxopent 3 Enoate

Nucleophilic Addition Reactions

The presence of a conjugated system in methyl 4-methoxy-2-oxopent-3-enoate makes it an excellent candidate for nucleophilic addition reactions. The electron-withdrawing nature of the ketone and ester groups polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

Michael Additions and Conjugate Chemistry

The Michael addition, or conjugate 1,4-addition, is a cornerstone of carbon-carbon bond formation. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgchem-station.com In the context of this compound, the β-carbon is the primary site for nucleophilic attack. A wide array of soft nucleophiles, such as enamines, malonates, and organocuprates, are expected to react readily with this substrate. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the β-carbon, which generates a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the 1,4-adduct. masterorganicchemistry.com

While a broad survey of Michael additions to this compound is not extensively documented, its utility as a Michael acceptor is prominently featured in multicomponent reactions, as detailed in the following sections.

Organocatalytic Asymmetric Additions

The field of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of complex molecules. nih.govnih.gov Chiral secondary amines, such as proline and its derivatives, as well as cinchona alkaloids, are commonly employed to catalyze asymmetric Michael additions to α,β-unsaturated carbonyl compounds. nih.govnih.gov These catalysts can activate the substrate by forming a chiral iminium ion, which then reacts with the nucleophile, or they can activate the nucleophile through hydrogen bonding interactions.

Although specific studies on the organocatalytic asymmetric Michael addition to this compound are not prevalent in the literature, related systems like 4-oxo-enoates have been shown to be excellent substrates. For instance, the highly enantioselective Michael addition of nitroalkanes to 4-oxo-enoates has been achieved using low loadings of organocatalysts, affording chiral γ-keto esters in high yields and enantioselectivities. The principles governing these reactions are directly applicable to this compound, suggesting its potential for undergoing similar asymmetric transformations to yield valuable chiral building blocks.

Role in Cyclization Cascades

This compound, often in its tautomeric form methyl 2,4-dioxopentanoate, is a valuable precursor in cyclization cascades, particularly in the synthesis of highly substituted heterocyclic scaffolds. A notable example is the three-component reaction with aromatic aldehydes and propane-1,2-diamine to furnish 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. skku.eduresearchgate.net

This reaction proceeds through a cascade of events initiated by the formation of a Schiff base from the aromatic aldehyde and the diamine. This is followed by a Michael addition of the enolized methyl 2,4-dioxopentanoate to the Schiff base. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the final pyrrolinone product. The reaction demonstrates the ability of this compound to act as a versatile building block in the construction of complex molecular architectures in a single pot.

Table 1: Three-Component Synthesis of 4-Acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones

Aldehyde Product Yield (%)
Benzaldehyde 4-Acetyl-1-(2-aminopropyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one 75
4-Methylbenzaldehyde 4-Acetyl-1-(2-aminopropyl)-3-hydroxy-5-(p-tolyl)-2,5-dihydro-1H-pyrrol-2-one 80
4-Methoxybenzaldehyde (B44291) 4-Acetyl-1-(2-aminopropyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one 82
4-Chlorobenzaldehyde 4-Acetyl-1-(2-aminopropyl)-5-(4-chlorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one 78

Data sourced from studies on the reactivity of methyl 2,4-dioxopentanoate. skku.edu

Electrophilic Reactions

While nucleophilic additions are the most common reactions for α,β-unsaturated carbonyl compounds, the double bond can also undergo electrophilic attack, although this is generally less favorable due to the electron-withdrawing nature of the carbonyl group.

Halogenation Studies

The halogenation of α,β-unsaturated carbonyl compounds can proceed through different pathways depending on the reaction conditions. In the presence of an acid catalyst, halogenation can occur at the α-position via an enol intermediate. researchgate.net However, direct electrophilic addition of halogens to the double bond is also possible, though often slower than for electron-rich alkenes.

Epoxidation and Dihydroxylation Methodologies

The electron-deficient nature of the double bond in this compound makes it less reactive towards common electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comleah4sci.comyoutube.com However, nucleophilic epoxidation methods, such as those employing hydrogen peroxide under basic conditions, could potentially be effective. libretexts.org

Similarly, dihydroxylation of this substrate would be challenging with standard reagents like osmium tetroxide, as these are more effective for electron-rich alkenes. skku.edulibretexts.orgorganic-chemistry.orglibretexts.org The rate of reaction is generally retarded by the presence of electron-withdrawing groups. skku.edu Catalytic asymmetric dihydroxylation methods, while powerful, have been primarily developed for unfunctionalized and electron-rich olefins. To date, there are no specific reports on the successful epoxidation or dihydroxylation of this compound.

Pericyclic Reactions

Pericyclic reactions represent a significant class of transformations for this compound, owing to its conjugated π-system. The electronic nature of the molecule, featuring both electron-donating (methoxy) and electron-withdrawing (keto and ester) groups, allows it to participate in a variety of cycloaddition and rearrangement reactions.

Diels-Alder Cycloadditions (Normal and Inverse Electron Demand)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. This compound is a versatile substrate that can act as either the diene or the dienophile, depending on the reaction partner, showcasing its ambiphilic electronic character.

Normal Electron Demand Diels-Alder Reactions

In a normal electron demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The α,β-unsaturated carbonyl moiety in this compound makes it an effective dienophile. Its reactivity is comparable to other activated alkenes used in [4+2] cycloadditions. dtu.dk When reacting with electron-rich dienes such as 1-methoxycyclohexa-1,3-diene or 2,3-dimethoxybuta-1,3-diene, it is expected to form highly functionalized cyclohexene (B86901) derivatives. dtu.dk The reaction proceeds via a concerted mechanism, and the stereochemistry of the dienophile is retained in the product.

The regioselectivity of the cycloaddition is governed by the electronic effects of the substituents on both the diene and the dienophile. For a diene substituted at the 1-position, the "ortho" product is typically favored, while a 2-substituted diene generally yields the "para" product. dtu.dk

Table 1: Predicted Regiochemical Outcome in Normal Demand Diels-Alder Reactions

DienePredicted Major RegioisomerProduct Type
1-Methoxybuta-1,3-diene"Ortho" AdductFunctionalized Cyclohexene
2,3-Dimethoxybuta-1,3-diene"Para" AdductFunctionalized Cyclohexene
CyclopentadieneEndo AdductBicyclic System

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

In an IEDDA reaction, the electronic requirements are reversed: an electron-poor diene reacts with an electron-rich dienophile. The methoxy-substituted enone system of this compound allows it to function as the 4π component, specifically as a 1-oxa-1,3-butadiene, in reactions with electron-rich alkenes like enol ethers. This type of reactivity is known for related 4-substituted 2-oxobut-3-enoates, which react with electron-rich olefins to yield substituted dihydropyrans. dtu.dk

Furthermore, the molecule can be compared to other electron-deficient dienes like 1,2,4,5-tetrazines, which are classic substrates for IEDDA reactions. nih.govsigmaaldrich.com The reaction of this compound with an electron-rich dienophile such as ethyl vinyl ether would be expected to proceed through a [4+2] cycloaddition, followed by potential rearomatization or further transformation depending on the exact substrate and conditions, to yield heterocyclic systems. nih.gov

[3+2] Dipolar Cycloadditions

The carbon-carbon double bond in this compound can act as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. The electron-withdrawing nature of the adjacent carbonyl groups enhances the reactivity of the alkene towards nucleophilic dipoles.

These reactions are typically concerted and proceed with high regioselectivity, which is often governed by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov For instance, in reactions with nitrile oxides, the regioselectivity is strongly influenced by electronic factors. nih.gov The reaction of an electron-deficient alkene, such as this compound, with a nitrile oxide is expected to favor the formation of an isoxazoline (B3343090) ring where the oxygen of the nitrile oxide adds to the β-carbon of the enoate system.

Table 2: Potential [3+2] Cycloaddition Reactions

1,3-DipoleDipole SourceResulting Heterocycle
Nitrile Oxide (Ar-CNO)Dehydrohalogenation of hydroximoyl chloridesIsoxazoline
Azide (R-N₃)Organic azidesTriazoline (may eliminate N₂)
NitroneOxidation of N,N-disubstituted hydroxylaminesIsoxazolidine
Diazoalkane (R₂CN₂)Decomposition of tosylhydrazonesPyrazoline

Studies on similar electron-accepting alkenes have shown that these cycloadditions can lead to complex molecular architectures with high control over stereochemistry. nih.govrsc.org The resulting heterocyclic products are valuable intermediates in the synthesis of more complex molecules.

Intramolecular Pericyclic Rearrangements

While intermolecular reactions are more commonly documented for this compound, its structure allows for potential intramolecular pericyclic rearrangements under specific conditions, typically thermal or photochemical activation. For an intramolecular reaction to occur, the molecule would need to be part of a larger, appropriately designed system.

For example, if the ester or methoxy (B1213986) group were replaced by a substituent containing a conjugated π-system, intramolecular Diels-Alder (IMDA) or intramolecular [3+2] cycloadditions could be envisioned. Another possibility is the occurrence of sigmatropic rearrangements. For instance, a evitachem.com-hydride shift could occur if a suitable hydrogen atom is positioned correctly relative to the conjugated system, leading to an isomeric compound. Electrocyclization reactions are also a possibility if the compound is part of a larger conjugated triene or tetraene system, which could lead to the formation of cyclic isomers.

Transition Metal-Catalyzed Transformations

The functional groups within this compound provide several handles for transition metal-catalyzed reactions, enabling its conversion into a wide array of other valuable chemical structures.

Cross-Coupling Reactions Involving Derived Intermediates

Although this compound does not directly participate in standard cross-coupling reactions, it can be readily converted into a suitable intermediate. The enol ether moiety is a precursor to an enolate, which can be trapped to form an enol triflate or nonaflate. This transformation creates a vinyl electrophile suitable for a variety of palladium-, nickel-, or copper-catalyzed cross-coupling reactions.

Synthetic Strategy:

Deprotonation/Enolate Formation: Treatment with a strong, non-nucleophilic base (e.g., LDA, KHMDS) selectively removes the proton at the C-3 position.

Triflate Formation: The resulting enolate is trapped with a triflating agent (e.g., triflic anhydride, N-phenyl-bis(trifluoromethanesulfonimide)) to yield a vinyl triflate.

Cross-Coupling: The derived vinyl triflate can then be used in various cross-coupling reactions.

Table 3: Potential Cross-Coupling Reactions of a Derived Vinyl Triflate

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Structure
Suzuki CouplingOrganoboron reagent (R-B(OR)₂)Pd(PPh₃)₄ / BaseSubstituted dienoate
Stille CouplingOrganostannane reagent (R-SnBu₃)Pd(PPh₃)₄Substituted dienoate
Heck CouplingAlkenePd(OAc)₂ / Ligand / BaseConjugated trienoate
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂ / CuI / BaseEne-ynoate
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst / Ligand / BaseEnamine derivative

This two-step sequence allows for the introduction of a wide range of alkyl, aryl, vinyl, alkynyl, and amino substituents at the C-4 position, demonstrating the synthetic utility of this compound as a versatile building block. researchgate.net

Hydrogenation and Reduction Strategies

The presence of multiple reducible functional groups (alkene, ketone, ester) in this compound allows for various selective reduction outcomes depending on the chosen reagent and reaction conditions.

Catalytic Hydrogenation: Catalytic hydrogenation offers a pathway to selectively or fully reduce the unsaturated functionalities. The choice of metal catalyst is crucial for achieving chemoselectivity.

Alkene Reduction: Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of carbon-carbon double bonds. Under mild conditions (e.g., 1 atm H₂, room temperature), it would likely reduce the C=C bond to yield methyl 4-methoxy-2-oxopentanoate.

Ketone Reduction: Catalysts such as Raney Nickel or certain rhodium and ruthenium complexes can facilitate the reduction of the ketone to a secondary alcohol, especially under more forcing conditions.

Full Reduction: Under harsh conditions (high pressure and temperature) with a less selective catalyst, both the alkene and ketone could be reduced.

Chemoselective Chemical Reduction: Chemical reducing agents can provide higher selectivity for the reduction of the ketone.

Ketone to Alcohol: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that would selectively reduce the ketone at the C-2 position to a hydroxyl group, leaving the alkene and ester untouched, to produce methyl 4-hydroxy-4-methoxy-pent-2-enoate.

Ester Reduction: A much stronger reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester group to hydroxyl groups, resulting in a diol.

Table 4: Summary of Reduction Strategies and Products

Reagent / CatalystConditionsPrimary Site of ReductionMajor Product
H₂ / Pd/CLow pressure, RTC=C double bondMethyl 4-methoxy-2-oxopentanoate
NaBH₄Methanol, 0 °CC=O (ketone)Methyl 2-hydroxy-4-methoxypent-3-enoate
LiAlH₄THF, 0 °C to RTC=O (ketone and ester)4-Methoxypent-3-ene-1,2-diol
H₂ / Raney NiHigh pressure/tempC=C and C=O (ketone)Methyl 2-hydroxy-4-methoxypentanoate

C-H Functionalization Adjacent to the Enone System

The functionalization of C-H bonds adjacent to the enone system in molecules like this compound represents a powerful and atom-economical strategy for molecular elaboration. While direct C-H functionalization on this specific molecule is not extensively documented, the principles can be understood by examining related systems. Transition metal catalysis, particularly with palladium, has been a cornerstone in activating otherwise inert C-H bonds.

In related systems, the coordination of a directing group to the metal center is often a prerequisite for C-H activation. For β-alkoxy-α,β-unsaturated esters, the carbonyl group or a synthetically installed directing group can position the catalyst in proximity to the target C-H bond. For instance, palladium-catalyzed C(sp³)–H functionalization has been achieved using monodentate directing groups. nih.gov The catalytic cycle often involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway. nih.gov

A significant challenge in the C-H functionalization of substrates like this compound is the potential for competing coordination of the methoxy group's oxygen atom to the metal center, which could lead to unproductive pathways. nih.gov Overcoming this requires careful selection of ligands and reaction conditions. For example, the use of specific ligands, such as 3-pyridinesulfonic acid, has been shown to enable the β-methyl C(sp³)–H arylation of related Weinreb amides. nih.gov

The table below illustrates the scope of palladium-catalyzed C(sp³)–H arylation with various carboxylic acid derivatives, which serves as a model for the potential reactivity of this compound.

EntryCarboxylic Acid DerivativeArylating AgentYield (%)
1N-Aryl-N-methyl-2,2-dimethylpropanamide4-iodotoluene75
2N-(4-fluorophenyl)-2,2-dimethylpropanamide1-iodo-4-methoxybenzene68
3N-phenyl-2-methyl-2-phenylpropanamide1-iodo-3,5-dimethylbenzene82

This table presents data for analogous systems to illustrate the potential for C-H functionalization.

Stereochemical Control in Reactions of this compound

Achieving stereocontrol in reactions involving this compound is crucial for its application in the synthesis of complex, chiral molecules. This can be accomplished through the use of chiral catalysts or by leveraging the inherent stereochemistry of a modified substrate.

The development of chiral catalysts for asymmetric transformations of α,β-unsaturated carbonyl compounds is a field of intense research. For substrates like this compound, conjugate addition reactions are a common way to introduce new stereocenters.

Chiral Lewis Acids: Chiral Lewis acids can activate the enone system towards nucleophilic attack, while the chiral environment of the catalyst directs the approach of the nucleophile to one face of the molecule, leading to an enantiomerically enriched product. For example, chiral scandium complexes have been used as effective Lewis acid catalysts in asymmetric aza-Michael reactions of O-alkoxyhydroxylamines to acyclic enones. nih.gov

Chiral Iridium Catalysts: Iridium catalysts have been successfully employed in the enantioselective formal C-H conjugate addition of acetanilides to β-substituted acrylates, achieving high yields and excellent enantiomeric excess (up to 99% ee). nih.gov This transformation is initiated by sp² C-H bond activation and demonstrates the potential for highly stereocontrolled C-C bond formation. nih.gov

Organocatalysts: Chiral amines and their derivatives can activate α,β-unsaturated ketones and esters towards asymmetric conjugate additions. For instance, 9-amino cinchona alkaloids have been used to catalyze the aza-Michael reaction of α,β-unsaturated ketones. nih.gov Bifunctional N-heterocyclic carbene (NHC)/thiourea catalysts have also been developed for the highly enantioselective seleno-Michael addition to enones. nih.gov

The following table summarizes the performance of different chiral catalyst systems in asymmetric conjugate additions to α,β-unsaturated carbonyl compounds, providing a reference for potential applications with this compound.

Catalyst TypeReactionSubstrate ClassEnantiomeric Excess (ee %)
Chiral Iridium ComplexC-H Conjugate Additionβ-Substituted Acrylatesup to 99
Chiral Scandium ComplexAza-Michael AdditionAcyclic EnonesHigh
Chiral NHC/ThioureaSeleno-Michael AdditionEnonesHigh
9-Amino Cinchona AlkaloidAza-Michael Additionα,β-Unsaturated KetonesGood to Excellent

This table showcases catalyst performance on analogous substrates to this compound.

In substrate-controlled stereoselective reactions, the chirality is induced by a stereocenter already present in the reacting molecule. This is often achieved by attaching a chiral auxiliary to the substrate. The chiral auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the less sterically hindered side, thus leading to a diastereomerically enriched product.

For α,β-unsaturated amides and lactams, which are structurally related to esters like this compound, this has been a successful strategy. beilstein-journals.org The chiral auxiliary can be designed for easy attachment and subsequent removal or transformation into other functional groups after the desired stereocenter has been set. beilstein-journals.org For example, conjugate addition to α,β-unsaturated pyroglutamate (B8496135) derivatives has been shown to proceed with high diastereoselectivity. beilstein-journals.org

Another approach to substrate control involves utilizing an existing stereocenter within the core structure of the Michael acceptor. beilstein-journals.org This inherent chirality then directs the stereochemical outcome of the addition reaction.

While this method requires stoichiometric amounts of the chiral source (the auxiliary), it can be a highly effective and predictable way to control stereochemistry. The development of new and more efficient chiral auxiliaries continues to be an active area of research.

Applications of Methyl 4 Methoxy 2 Oxopent 3 Enoate in Complex Molecule Synthesis

Building Block for Natural Products Synthesisbenchchem.com

The unique arrangement of functional groups in methyl 4-methoxy-2-oxopent-3-enoate allows it to participate in a variety of chemical reactions, rendering it a useful intermediate in the synthesis of natural products and their derivatives. nih.gov Its reactivity is primarily centered around the electrophilic nature of the α,β-unsaturated system and the two carbonyl groups, making it susceptible to nucleophilic attack through reactions like Michael additions and as a dienophile in Diels-Alder reactions.

Total Synthesis of Alkaloids

The application of this compound as a direct building block in the total synthesis of alkaloids is not extensively documented in dedicated scientific literature. However, its structural motifs are found in precursors for heterocyclic compounds, which form the core of many alkaloids. researchgate.netmdpi.com The enone functionality can, in principle, be utilized in annulation reactions to construct nitrogen-containing ring systems, a key feature of alkaloids. For instance, reactions with primary amines or hydrazines could lead to the formation of substituted pyridinones or pyridazinones, respectively, which are important heterocyclic scaffolds.

Construction of Terpenoids and Steroids

While direct application of this compound in the total synthesis of specific terpenoids and steroids is not widely reported, related α,β-unsaturated ketoesters are known to be valuable synthons in this field. nih.gov The functionalized five-carbon backbone of this compound could potentially serve as a building block for the construction of isoprenoid units or for the annulation of rings onto existing steroid or terpenoid skeletons. The simultaneous functionalization of methyl groups in lanostane (B1242432) derivatives, a class of triterpenoids, highlights the importance of targeted oxidation and functionalization in steroid and terpenoid synthesis, a role that a pre-functionalized building block like this compound could fulfill. rsc.org

Assembly of Polyketide Structures

The assembly of polyketide structures relies on the sequential addition of simple acyl-CoA extender units. researchgate.netnih.gov this compound, while not a standard extender unit in biosynthesis, could in principle be used in synthetic strategies to introduce a functionalized five-carbon unit into a polyketide chain. The methoxy (B1213986) group offers a site for further chemical modification. The core structure of the compound, a β-keto ester, is a fundamental motif in polyketide chemistry. nih.govnih.gov Synthetic strategies towards complex polyketides often involve the coupling of such β-keto ester fragments. researchgate.net

Precursor for Advanced Organic Materials

The utility of this compound as a direct precursor for advanced organic materials such as polymers, macromolecules, and self-assembled systems is not well-established in the scientific literature. However, the inherent functionalities of the molecule suggest potential applications in these areas.

Polymer and Macromolecule Synthesis

Self-Assembled Systems

The design of molecules that undergo self-assembly often relies on a balance of intermolecular forces such as hydrogen bonding, and π-π stacking. While there are no specific reports on the self-assembly of this compound, its structure possesses both hydrogen bond acceptors (the oxygen atoms of the carbonyl and methoxy groups) and a potentially polarizable π-system. Derivatives of this compound, particularly those incorporating larger aromatic or hydrogen-bonding moieties, could be designed to self-assemble into ordered supramolecular structures.

Role in Pharmaceutical Intermediate Synthesis (Excluding Clinical Data)

Chiral Pool Approaches

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, is a powerful strategy to achieve this goal. While direct and extensive examples of this compound in classical chiral pool approaches are not widely documented in publicly available research, its prochiral nature presents significant opportunities for enantioselective synthesis.

The dicarbonyl functionality of this compound allows for stereoselective reductions to introduce new chiral centers. The use of chiral reducing agents or catalysts can, in principle, lead to the formation of chiral hydroxy esters, which are valuable building blocks for a multitude of pharmaceutical targets.

Table 1: Potential Enantioselective Transformations of this compound

TransformationReagent/CatalystPotential Chiral Product
Asymmetric ReductionChiral Borane Reagents (e.g., CBS catalyst)Chiral β-hydroxy-γ-methoxy ester
Asymmetric HydrogenationChiral Rhodium or Ruthenium CatalystsChiral β-hydroxy-γ-methoxy ester

These resulting chiral intermediates can then be further elaborated into more complex structures, carrying the initial stereochemical information into the final molecule.

Construction of Key Heterocyclic Scaffolds

Heterocyclic compounds are ubiquitous in medicinal chemistry, forming the core structures of a vast array of drugs. The reactivity of this compound makes it an ideal substrate for the synthesis of various heterocyclic systems. The 1,3-dicarbonyl motif, in conjunction with the enol ether, provides multiple points of reactivity for cyclization reactions with a variety of dinucleophiles.

Pyrimidines: Pyrimidine (B1678525) rings are fundamental components of numerous antiviral, antibacterial, and anticancer agents. This compound can serve as a three-carbon component in the synthesis of substituted pyrimidines. The reaction with amidines, for instance, can lead to the formation of the pyrimidine core. The specific substitution pattern on the resulting pyrimidine can be controlled by the choice of the amidine and subsequent reaction conditions.

Pyridazines: The pyridazine (B1198779) scaffold is another important heterocycle in medicinal chemistry, with applications in areas such as cardiovascular and anti-inflammatory drug discovery. The 1,4-dicarbonyl relationship that can be unmasked from this compound makes it a suitable precursor for pyridazine synthesis. Condensation with hydrazine (B178648) or its derivatives is a common method to construct the pyridazine ring.

Table 2: Synthesis of Heterocyclic Scaffolds from this compound

Heterocyclic ScaffoldReactantGeneral Reaction
PyrimidineAmidinesCondensation
PyridazineHydrazineCondensation/Cyclization
PyrazoleSubstituted HydrazinesCondensation

The versatility of this compound as a building block for these and other heterocyclic systems underscores its importance in the rapid assembly of diverse chemical libraries for drug discovery programs. The ability to introduce various substituents onto the heterocyclic core by modifying the starting materials and reaction conditions further enhances its utility.

Advanced Spectroscopic and Computational Characterization of Methyl 4 Methoxy 2 Oxopent 3 Enoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like methyl 4-methoxy-2-oxopent-3-enoate. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Multi-dimensional NMR techniques are critical for assembling the molecular structure of this compound by mapping the intricate network of scalar couplings between nuclei.

¹H-¹H Correlated Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be expected between the olefinic proton (H3) and the protons of the methyl group at C5, establishing the vinyl-methyl fragment.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons with their directly attached carbon atoms. This technique allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the chemical shifts of the methoxy (B1213986) protons would be correlated with the methoxy carbon, and the olefinic proton with its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for elucidating the carbon skeleton, as it reveals long-range correlations between protons and carbons over two to three bonds. acs.orgmdpi.comwhiterose.ac.uk These correlations are crucial for connecting the individual spin systems and functional groups. For example, the protons of the ester methyl group would show a correlation to the ester carbonyl carbon (C1), and the olefinic proton (H3) would show correlations to the ketone carbonyl (C2) and the C5 methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom No. Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 -COOCH₃ 3.7 - 3.9 51 - 53
2 -C=O - 190 - 195
3 =CH- 5.8 - 6.2 95 - 100
4 =C-OCH₃ - 170 - 175
5 =C-CH₃ 2.1 - 2.4 20 - 25
6 -OCH₃ 3.8 - 4.1 58 - 62

Table 2: Key Expected HMBC Correlations for Structural Elucidation

Proton(s) Correlated Carbon(s) Structural Information Confirmed
Ester -OCH₃ (H1) Ester C=O (C7) Confirms methyl ester group
Olefinic H (H3) Ketone C=O (C2), C5 Connects vinyl proton to ketone and C5 methyl group
Methyl H (H5) C3, C4 Confirms position of methyl group on the double bond

The presence of single bonds in this compound allows for rotation, potentially leading to different stable conformations (rotamers). Dynamic NMR spectroscopy is a powerful method to study these conformational changes and the energy barriers associated with them. Rotation around the C2-C3 single bond can influence the relative orientation of the ketone and the enol ether moieties. The orientation of the methoxy group relative to the double bond can also be investigated. researchgate.net

By recording NMR spectra at various temperatures, one can observe changes in the line shapes of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of interconversion increases, leading to broadening of the signals. At the coalescence temperature, the signals merge into a single broad peak. At higher temperatures, a single, sharp, time-averaged signal is observed. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier.

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). st-andrews.ac.uk This precision allows for the determination of the exact molecular formula of this compound. By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, one can confirm the elemental composition with a high degree of confidence. ojp.gov

Table 3: Exact Mass Data for this compound

Parameter Value
Molecular Formula C₇H₁₀O₄
Calculated Monoisotopic Mass 158.05791 Da
Expected [M+H]⁺ ion 159.06519 Da

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable structural information. ojp.govsemanticscholar.org In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed to piece together the molecular structure.

Plausible fragmentation pathways for this compound would involve the neutral loss of small molecules such as methanol (CH₃OH) from the ester or methoxy group, or the loss of carbon monoxide (CO) from the carbonyl groups. The analysis of these fragmentation patterns helps to confirm the connectivity of the functional groups within the molecule.

Table 4: Predicted Key Fragment Ions in MS/MS Analysis of [M+H]⁺

m/z of Fragment Ion Proposed Neutral Loss Fragment Structure/Identity
127.039 H₂CO or CH₃OH Loss of formaldehyde or methanol
115.039 CO + H₂O Loss of carbon monoxide and water
99.044 CH₃OH + CO Loss of methanol and carbon monoxide
87.044 C₃H₂O₂ Cleavage of the pentenoate backbone

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The spectrum is a plot of absorbance versus wavenumber. For this compound, strong absorption bands would be expected for the C=O stretching vibrations of the ketone and ester groups. The C=C stretching of the double bond and the C-O stretching vibrations of the ether and ester groups would also be prominent. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. It is particularly sensitive to vibrations of non-polar bonds with a change in polarizability. Therefore, the C=C double bond in this compound is expected to show a strong signal in the Raman spectrum. ias.ac.inresearchgate.net The symmetric vibrations of the methyl groups would also be Raman active.

The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. figshare.com

Table 5: Predicted Characteristic Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C=O Stretch (Ketone) 1670 - 1690 Strong Medium
C=O Stretch (Ester) 1715 - 1735 Strong Medium
C=C Stretch (Alkene) 1620 - 1640 Medium Strong
C-O Stretch (Ester) 1200 - 1300 Strong Weak
C-O Stretch (Enol Ether) 1050 - 1150 Strong Weak
C-H Stretch (sp³) 2850 - 3000 Medium Strong

Table of Mentioned Compounds

Compound Name
This compound
Methanol
Carbon monoxide
Water

Vibrational Analysis of Key Functional Groups

The vibrational properties of this compound are characterized by the distinct stretching and bending frequencies of its primary functional groups: the α,β-unsaturated ketone, the methyl ester, and the enol ether. While direct experimental spectra for this specific molecule are not widely published, a detailed analysis can be constructed based on established principles of infrared (IR) and Raman spectroscopy, supplemented by data from analogous compounds.

The conjugated system of the α,β-unsaturated ketone gives rise to characteristic vibrational modes. The C=C bond of the enone typically exhibits a stretching vibration in the range of 1600-1650 cm⁻¹, a lower frequency compared to an isolated C=C bond due to conjugation. The C=O stretching vibration of the ketone is expected in the 1650-1700 cm⁻¹ region. The methyl ester group presents a prominent C=O stretching band, usually found between 1735 and 1750 cm⁻¹. The C-O single bond stretching vibrations of the ester and the enol ether will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

The methoxy group (-OCH₃) of the enol ether and the methyl group of the ester will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations around 1450 cm⁻¹.

A hypothetical summary of the expected key vibrational frequencies for this compound is presented in the table below, based on typical ranges for these functional groups.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
α,β-Unsaturated KetoneC=O Stretch1650 - 1700
C=C Stretch1600 - 1650
Methyl EsterC=O Stretch1735 - 1750
C-O Stretch1200 - 1300
Enol Ether=C-O-C Stretch (asymmetric)1200 - 1275
=C-O-C Stretch (symmetric)1020 - 1075
Methyl GroupsC-H Stretch2850 - 2960
C-H Bend1375 - 1450

This table is generated based on established spectroscopic principles and data for analogous compounds.

In Situ Reaction Monitoring

The synthesis of this compound and its subsequent reactions can be effectively monitored in real-time using in situ spectroscopic techniques, most notably Fourier Transform Infrared (FTIR) spectroscopy. This powerful analytical method allows for the tracking of reactant consumption and product formation by observing changes in the characteristic vibrational bands of the functional groups involved.

For instance, in a reaction where a precursor is converted to this compound, the emergence and increase in intensity of the distinctive C=O and C=C stretching bands of the α,β-unsaturated keto-ester system would signify the progress of the reaction. Concurrently, the disappearance or decrease in intensity of the vibrational bands corresponding to the reactants would be observed. This continuous monitoring provides valuable kinetic data and insights into the reaction mechanism, helping to optimize reaction conditions such as temperature, pressure, and catalyst loading.

X-ray Crystallography and Solid-State Analysis

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For chiral derivatives of this compound, this technique can be employed to unambiguously establish the absolute configuration of stereogenic centers. By analyzing the diffraction pattern of a single crystal, the precise spatial coordinates of each atom can be determined, revealing the molecule's absolute stereochemistry.

While a crystal structure for this compound itself is not publicly available, the crystallographic data for a related compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, has been reported. This provides an example of how X-ray diffraction can elucidate the solid-state conformation and packing of similar molecular structures.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoateMonoclinicP2₁/c12.18013.8137.8429093.91790

This table presents data for a related compound to illustrate the type of information obtained from single-crystal X-ray diffraction.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Studies on the polymorphism of α,β-unsaturated carbonyl compounds are crucial for understanding and controlling their solid-state behavior. Different polymorphs can exhibit variations in melting point, solubility, and stability.

Crystal engineering principles can be applied to design and synthesize novel crystalline forms of this compound and its derivatives with desired properties. By understanding and utilizing intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking, it is possible to guide the self-assembly of molecules into specific crystal lattices. While specific studies on the polymorphism and crystal engineering of this compound are not documented in the literature, this remains an area of potential research to tailor the solid-state characteristics of this compound.

Electronic and Circular Dichroism (CD) Spectroscopy

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the extended conjugated system of the α,β-unsaturated keto-ester. This system gives rise to characteristic electronic transitions.

The most prominent absorption is expected to be a π → π* transition, which is typically intense and occurs at a wavelength (λmax) that can be predicted using Woodward-Fieser rules for α,β-unsaturated ketones. The presence of the β-methoxy group (an auxochrome) is expected to cause a bathochromic shift (a shift to a longer wavelength) compared to a simple α,β-unsaturated ketone. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is also expected at a longer wavelength.

Based on the analysis of similar β-alkoxy-α,β-unsaturated ketones, the λmax for the π → π* transition of this compound in a non-polar solvent can be estimated to be in the range of 240-260 nm. capes.gov.br The position of this absorption band is sensitive to the solvent polarity.

Transition TypeExpected λmax Range (nm)Molar Absorptivity (ε)
π → π240 - 260High ( > 10,000)
n → π> 300Low ( < 100)

This table provides estimated values based on the electronic spectra of analogous compounds.

Lack of Specific Research Data for this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific research data for the compound This compound (CAS No. 63808-28-6) pertaining to the advanced spectroscopic and computational characterization methods outlined in the request. While the compound is listed by chemical suppliers, indicating its existence and availability, it does not appear to be the subject of published research in the areas of Circular Dichroism (CD) for chiral analysis, Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, or transition state calculations.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following sections as requested:

Computational Chemistry and Theoretical Studies

Transition State Calculations for Reaction Mechanisms

Generating content for these sections without specific studies on this compound would require speculation based on analogous compounds. This would not meet the required standard of providing detailed, informative, and scientifically accurate findings for the specified molecule.

While general principles of these techniques are well-established for related classes of compounds like α,β-unsaturated ketoesters, the specific electronic, structural, and conformational properties are unique to each molecule. Without dedicated research, any discussion would be hypothetical and not constitute the detailed characterization requested.

Should published research on this compound become available in the future, a detailed article could be generated.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Methyl 4-methoxy-2-oxopent-3-enoate Transformations

While the synthesis of this compound can be achieved through methods like the acid-catalyzed reaction of methyl acetoacetate (B1235776) with methanol, future research will likely focus on developing more advanced and efficient catalytic systems for its subsequent transformations. The compound can undergo a variety of reactions, including oxidation, reduction, and substitution. The development of novel catalysts is crucial for controlling the selectivity and efficiency of these transformations.

Future research could explore:

Asymmetric Catalysis: Designing chiral catalysts to control the stereochemical outcome of reactions, such as the reduction of the oxo group to a hydroxyl group, would provide access to valuable chiral building blocks.

Organocatalysis: Utilizing small organic molecules as catalysts for transformations like Michael additions to the α,β-unsaturated system could offer a metal-free and environmentally benign alternative to traditional methods.

Palladium Catalysis: Inspired by research on similar molecules, palladium(0) catalyst systems could be developed to facilitate transformations or rearrangements, potentially leading to novel molecular scaffolds. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical synthesis increasingly involves the use of continuous flow reactors and automated platforms to enhance efficiency, safety, and scalability. Industrial production of this compound may already involve flow chemistry to optimize yield and product consistency.

Future research in this area is expected to focus on:

Microreactor Technology: Utilizing microreactors for the synthesis and transformation of this compound could significantly reduce reaction times and improve heat and mass transfer, leading to higher yields and fewer by-products. researchgate.net

Kinetic Modeling: Flow chemistry setups allow for the precise determination of reaction kinetics. researchgate.net Establishing a kinetic model for reactions involving this compound would enable the optimization of reaction conditions and reactor design for large-scale production. researchgate.net

Multi-step Continuous Synthesis: A significant goal is to establish fully continuous synthesis routes where this compound is generated and then immediately used in a subsequent reaction within an integrated flow system. researchgate.net This approach minimizes handling and purification steps, streamlining the production of more complex molecules.

Exploitation in New Functional Materials and Advanced Optoelectronics

The conjugated π-system within this compound, comprising the carbon-carbon double bond and the carbonyl group, is a structural motif commonly found in organic functional materials. While direct applications are still speculative, this structural feature suggests a potential for future exploitation in materials science.

Emerging research could investigate its use as a:

Monomer for Polymer Synthesis: The double bond could potentially participate in polymerization reactions, leading to novel polymers. The pendant methoxy (B1213986) and ester groups could be used to tune the physical and chemical properties of the resulting material, such as solubility and thermal stability.

Precursor for Optoelectronic Materials: The conjugated system is fundamental to the electronic properties of many organic semiconductors and dyes. Future work might explore the incorporation of the this compound scaffold into larger, more complex molecules designed for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Exploration of Unconventional Reactivity Modes

Beyond its standard reactions, the structure of this compound suggests it could participate in more complex and unconventional transformations. Research on analogous α-keto enoates has revealed a rich and sometimes unexpected reactivity. dtu.dk

Promising areas for exploration include:

Diels-Alder Reactions: The electron-deficient double bond makes this compound a potential dienophile in Diels-Alder cycloadditions. dtu.dk Reacting it with various 1,3-dienes could provide a straightforward route to highly functionalized and complex cyclic compounds. dtu.dk

Hetero-Diels-Alder Reactions: Analogous compounds have been shown to undergo unusual hetero-Diels-Alder reactions, even dimerizing at room temperature. dtu.dk Investigating whether this compound exhibits similar reactivity could lead to the discovery of novel heterocyclic structures.

Michael Additions: The α,β-unsaturated system is primed for Michael addition reactions. smolecule.com A systematic exploration of various nucleophiles could expand its utility as a versatile intermediate for creating a wide range of organic molecules. smolecule.com

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational chemistry with experimental work provides a powerful paradigm for understanding and predicting chemical behavior. This synergistic approach has been successfully applied to similar methoxy-substituted cyclic ketones to study their energetic properties. mdpi.comresearchgate.net

For this compound, this strategy could:

Predict Thermochemical Properties: High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, can be used to accurately determine gas-phase enthalpies of formation. mdpi.comresearchgate.net These theoretical values can be corroborated by experimental techniques like combustion calorimetry. mdpi.com

Analyze Conformational Landscapes: Computational methods can identify the most energetically stable conformers of the molecule, which is crucial for understanding its reactivity. mdpi.com

Guide Synthetic Strategy: By providing a deep understanding of the molecule's electronic structure and energetic landscape, computational studies can help rationalize observed reactivity and guide the design of new reactions and catalysts. mdpi.comresearchgate.net

Research Avenues for this compound

Research AreaFocusMethodologies & Rationale
Novel Catalysis Develop selective and efficient catalysts for transformations.Asymmetric catalysis for chiral products; Organocatalysis for green chemistry; Palladium catalysis for novel rearrangements. researchgate.net
Flow Chemistry Integrate into modern, continuous synthesis platforms.Use of microreactors to reduce reaction times; Kinetic modeling for process optimization; Multi-step synthesis to improve efficiency. researchgate.net
Functional Materials Exploit the conjugated system for materials science.Use as a monomer for novel polymers; Investigate as a precursor for optoelectronic materials (speculative).
Unconventional Reactivity Explore complex cycloaddition and addition reactions.Use as a dienophile in Diels-Alder reactions; Investigate potential for hetero-Diels-Alder reactions; Expand scope of Michael additions. dtu.dksmolecule.com
Computational Synergy Combine theoretical calculations with lab experiments.Use G3(MP2)//B3LYP calculations to predict thermochemical data; Validate with calorimetry; Guide synthetic design. mdpi.comresearchgate.net

Q & A

Q. What are the recommended spectroscopic techniques for characterizing methyl 4-methoxy-2-oxopent-3-enoate, and how should data be interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to identify methoxy (-OCH3\text{-OCH}_3), carbonyl (C=O\text{C=O}), and enoate (C=C-O\text{C=C-O}) groups. For example, the methoxy proton typically resonates at δ 3.2–3.5 ppm, while α,β-unsaturated carbonyl carbons appear at δ 165–180 ppm.
  • Infrared Spectroscopy (IR) : Confirm the presence of ester carbonyl (stretching at ~1700–1750 cm1^{-1}) and conjugated enone systems (C=C stretching at ~1600–1650 cm1^{-1}).
  • Mass Spectrometry (MS) : Look for molecular ion peaks and fragmentation patterns. For instance, loss of methoxy (-OCH3\text{-OCH}_3, 31 Da) or ester groups (-COOCH3\text{-COOCH}_3, 59 Da) can aid structural confirmation.

Q. How can synthetic routes for this compound be optimized to improve yield?

Methodological Answer:

  • Stepwise Condensation : Start with a β-ketoester precursor (e.g., methyl acetoacetate) and introduce the methoxy group via alkylation or nucleophilic substitution under anhydrous conditions. Use catalysts like K2 _2CO3 _3 in aprotic solvents (e.g., DMF) to minimize side reactions .
  • Protection-Deprotection Strategies : Protect sensitive functional groups (e.g., ketones) during synthesis. For example, use silyl ethers for hydroxyl groups, which can be removed later under mild acidic conditions.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation in solvents like ethyl acetate/hexane mixtures to obtain high-quality crystals.
  • Data Collection and Refinement : Employ SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) to analyze bond lengths, angles, and torsion angles. For example, the conjugated enone system should show planar geometry (C=C-O dihedral angle ~0°) .
  • Handling Discrepancies : If experimental bond lengths deviate >0.02 Å from DFT calculations, re-examine data for twinning or disorder using SHELXD .

Q. What experimental strategies can address contradictions between computational predictions and observed reactivity in this compound?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : Perform reactions at varying temperatures. For instance, low temperatures (0–5°C) may favor kinetic products (e.g., enolate intermediates), while higher temperatures (50–80°C) drive thermodynamic outcomes.
  • Isotopic Labeling : Use 18O^{18}O-labeled esters to trace oxygen migration during hydrolysis or rearrangement. Compare results with DFT simulations to identify mechanistic discrepancies .

Q. How can the stereoelectronic effects of the methoxy group influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

  • Conformational Analysis : Use NMR NOE experiments or X-ray data to determine the preferred orientation of the methoxy group. For example, an anti periplanar arrangement with the carbonyl may enhance resonance stabilization.
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using Gaussian or ORCA software. The methoxy group’s electron-donating effect typically raises HOMO energy, facilitating inverse-electron-demand Diels-Alder reactions .

Q. What are the challenges in characterizing metastable intermediates during the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

  • Low-Temperature Trapping : Use cryogenic conditions (-78°C, dry ice/acetone bath) to stabilize intermediates like enolates.
  • In Situ Monitoring : Employ techniques like FTIR-ATR or ReactIR to track intermediate formation in real time. For transient species, use hyperpolarized 13C^{13}C NMR with parahydrogen-induced polarization (PHIP) .

Data Analysis and Troubleshooting

Q. How should researchers interpret conflicting NMR and X-ray data for this compound derivatives?

Methodological Answer:

  • Dynamic Effects in NMR : If X-ray shows a planar enone but NMR suggests conformational flexibility, perform variable-temperature NMR (VT-NMR) to assess rotational barriers. For example, coalescence temperatures >100°C indicate restricted rotation.
  • Crystal Packing Artifacts : Compare X-ray data with gas-phase DFT structures. Discrepancies in bond angles >5° may arise from crystal packing forces rather than intrinsic electronic effects .

Q. What advanced computational methods are recommended for modeling the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate NMR chemical shifts (GIAO method). Compare with experimental data to validate accuracy.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. chloroform) on conformational equilibria. Trajectories >10 ns are recommended for statistically robust results .

Application-Oriented Questions

Q. How can this compound serve as a precursor for bioactive heterocycles?

Methodological Answer:

  • Cyclocondensation Reactions : React with hydrazines or hydroxylamines to form pyrazoles or isoxazoles. Optimize conditions (e.g., acetic acid, 80°C) to control regioselectivity.
  • Michael Addition Followed by Cyclization : Use amine nucleophiles to generate pyrrolidinones, which are common scaffolds in drug discovery .

Q. What strategies ensure reproducibility in kinetic studies of this compound’s hydrolysis?

Methodological Answer:

  • Buffer Systems : Use phosphate buffers (pH 7.4) to mimic physiological conditions. Monitor pH drift with a calibrated electrode.
  • Quenching Methods : Halt reactions at timed intervals by rapid cooling (liquid N2 _2) or acid addition (HCl). Analyze aliquots via HPLC with a C18 column and UV detection at 254 nm .

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